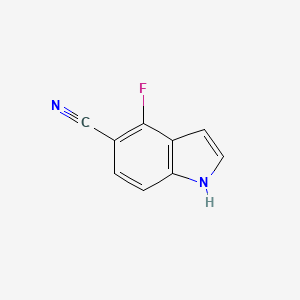

4-fluoro-1H-indole-5-carbonitrile

Descripción

Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of pharmacologically active molecules. ijpsr.com As a versatile heterocyclic building block, its structure is found in numerous natural products, alkaloids, and bioactive compounds. nih.govresearchgate.net This prevalence has established the indole scaffold as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. ijpsr.commdpi.com

Researchers are continually drawn to indole derivatives due to their extensive range of biological activities, which include anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.govopenmedicinalchemistryjournal.com The chemical reactivity of the indole ring allows for straightforward modification at various positions, enabling the creation of large libraries of structurally diverse compounds. mdpi.com This adaptability makes it a crucial component in the discovery of new chemical entities (NCEs) and the development of novel therapeutic agents targeting a wide array of diseases, from cancer and infectious diseases to metabolic and neurodegenerative disorders. ijpsr.comnih.gov

Impact of Fluorine Substitution on Indole Derivative Research

The introduction of fluorine atoms into organic molecules, particularly drug candidates, is a widely used strategy in modern medicinal chemistry. researchgate.net Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly enhance the parent molecule's pharmacological profile. researchgate.netresearchgate.net In the context of indole derivatives, fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups and influence the molecule's conformation and lipophilicity. researchgate.net These modifications can lead to stronger binding affinity and selectivity for specific biological targets. researchgate.net It is estimated that 20-25% of all small-molecule pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this element in drug design and development. researchgate.net Fluorinated indoles, specifically, are prominent members of the biologically active benzoheterocycles class, with applications ranging from anti-cancer agents to materials for bioimaging. researchgate.netossila.com

Overview of Indole Carbonitrile Architectures in Advanced Scientific Inquiry

The carbonitrile (cyano) group is a valuable functional group in the design of pharmaceuticals and research chemicals. nih.gov Though simple in structure, the nitrile moiety is a versatile pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. nih.gov In many drug candidates, the nitrile group serves as a bioisosteric replacement for other functional groups, like a carbonyl group, to modulate potency and physicochemical properties. nih.gov

Indole carbonitriles are important precursors and building blocks in organic synthesis. nih.gov The nitrile group can be readily converted into other functional groups such as amines, tetrazoles, or carboxylic acids, providing a gateway to a wide range of more complex heterocyclic systems. nih.gov Derivatives of 2-cyanoindoles and other indole carbonitriles have gained considerable attention for their biological activities and are used in the development of antagonists for various receptors. nih.gov For instance, indole-pyridine carbonitrile derivatives have been synthesized and evaluated for their potential as antidiabetic agents. tandfonline.comnih.gov The robustness and unique electronic properties of the nitrile group make indole carbonitrile architectures a subject of intense investigation in the synthesis of novel therapeutic agents and functional materials. nih.govsigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWGXZUQFYDSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound of Focus: 4 Fluoro 1h Indole 5 Carbonitrile

Direct Synthesis Approaches to the Core Structure

Direct synthesis methods aim to construct the this compound scaffold in a convergent manner, either by introducing the cyano group onto a pre-formed indole ring or by forming the indole ring with the necessary substituents already in place.

Cyanation Reactions for 5-Carbonitrile Moiety Installation

A common and effective strategy for the synthesis of aryl nitriles is the introduction of a cyano group onto an aromatic ring. In the context of this compound, this typically involves the cyanation of a 4-fluoro-1H-indole precursor that is halogenated at the 5-position.

The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classical and robust method for the cyanation of aryl halides. This reaction has been successfully applied to the synthesis of this compound from a halo-substituted precursor. uj.edu.pl

A specific example involves the reaction of 4-fluoro-5-iodo-1H-indole with copper(I) cyanide in a high-boiling polar solvent such as N-methylpyrrolidone (NMP). The mixture is heated to a high temperature, typically around 200°C, to facilitate the nucleophilic substitution of the iodine atom with the cyanide group. uj.edu.pl The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.

Table 1: Copper Cyanide Mediated Cyanation of 4-Fluoro-5-iodo-1H-indole

| Reactant | Reagent | Solvent | Temperature | Product |

| 4-Fluoro-5-iodo-1H-indole | Copper(I) cyanide (CuCN) | N-methylpyrrolidone (NMP) | 200°C | This compound |

It is worth noting that while effective, this method often requires stoichiometric amounts of copper cyanide and high reaction temperatures, which can sometimes lead to purification challenges. google.com

Indole Ring Cyclization Strategies

An alternative to functionalizing a pre-existing indole core is to construct the indole ring itself through cyclization of appropriately substituted acyclic precursors.

The Fischer indole synthesis is one of the most well-known and versatile methods for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com

For the synthesis of this compound, the logical precursor would be the phenylhydrazone derived from (3-fluoro-4-hydrazinophenyl)carbonitrile and a suitable acetaldehyde equivalent. The choice of the carbonyl compound and the acid catalyst is crucial for the success of the reaction. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts. wikipedia.org

The general mechanism proceeds through the formation of the phenylhydrazone, which then tautomerizes to an enamine. A thermofisher.comthermofisher.com-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring. wikipedia.org

While no specific literature is available for the direct synthesis of this compound via the Fischer method, the synthesis of numerous analogous fluoro- and cyano-substituted indoles has been reported, suggesting the viability of this approach. diva-portal.org

Besides the Fischer synthesis, other cyclization methods can be envisioned for the construction of the this compound skeleton. One such approach is the Leimgruber-Batcho indole synthesis. This method involves the condensation of a nitrotoluene derivative with a formamide (B127407) acetal (B89532), followed by reductive cyclization of the resulting enamine.

For the target molecule, this would entail starting with 2-fluoro-6-nitrotoluene. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) would yield an intermediate enamine. Subsequent reduction of the nitro group, often with a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, would trigger cyclization to form the indole ring. google.com While this method is well-established for the synthesis of 4-fluoroindole (B1304775), its adaptation for the 5-carbonitrile substituted analogue would require the corresponding 4-cyano-2-fluoro-6-nitrotoluene as a starting material, the synthesis of which would add extra steps.

Precursor-Based Synthetic Routes and Functional Group Interconversions

This strategy involves the synthesis of a precursor molecule that already contains the 4-fluoroindole core, followed by the introduction or modification of the functional group at the 5-position to yield the desired carbonitrile.

A prime example of this approach is the conversion of a 4-fluoro-1H-indole-5-carboxylic acid or its corresponding amide to the nitrile. The dehydration of a primary amide is a common method for nitrile synthesis. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride can be employed for this transformation.

Alternatively, a Sandmeyer-type reaction could be utilized, starting from 5-amino-4-fluoro-1H-indole. Diazotization of the amino group followed by treatment with a cyanide salt in the presence of a copper catalyst would furnish the target nitrile.

These functional group interconversion strategies offer a high degree of flexibility, as they allow for the synthesis of a common 4-fluoroindole intermediate that can then be diversified into a range of 5-substituted analogues, including the desired 5-carbonitrile.

Transformations of Halogenated Indole Intermediates

A principal strategy for the synthesis of this compound involves the transformation of a halogenated precursor, typically at the 5-position of the 4-fluoroindole scaffold. The introduction of the cyano group is often accomplished through a nucleophilic substitution reaction, where a halide is displaced by a cyanide-containing reagent.

A key intermediate in this approach is a 5-halo-4-fluoro-1H-indole, such as 5-bromo-4-fluoro-1H-indole. The synthesis of such precursors can be achieved through various indole synthesis methodologies, for instance, by starting with appropriately substituted anilines. Once the halogenated indole is secured, it can be subjected to cyanation conditions.

| Starting Material | Reagent | Product | Reference |

| 5-Bromo-4-fluoro-1H-indole | Cyanide source (e.g., CuCN) | This compound | General Method |

This transformation often requires elevated temperatures and the use of a copper(I) cyanide reagent in what is known as a Rosenmund-von Braun reaction. The choice of solvent and reaction conditions is crucial to ensure good yields and minimize side reactions.

Reduction of Carbonyl-Substituted Indole Analogues

Another synthetic avenue involves the conversion of a carbonyl group at the 5-position of the 4-fluoroindole ring into a nitrile. This can be achieved through a multi-step process starting from a carboxylic acid or an aldehyde.

For instance, 4-fluoro-1H-indole-5-carboxylic acid can be converted to the corresponding primary amide, 4-fluoro-1H-indole-5-carboxamide. Subsequent dehydration of this amide is a common and effective method for nitrile formation. A variety of dehydrating agents can be employed for this purpose, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Alternatively, one could start with 4-fluoro-1H-indole-5-carbaldehyde. This aldehyde can be converted to its corresponding aldoxime by reaction with hydroxylamine. The resulting 4-fluoro-1H-indole-5-carbaldehyde oxime can then be dehydrated to yield the desired nitrile. nih.gov This dehydration can be accomplished using various reagents, including acetic anhydride, or through catalytic methods. nih.govresearchgate.net

| Precursor | Intermediate | Product |

| 4-Fluoro-1H-indole-5-carboxylic acid | 4-Fluoro-1H-indole-5-carboxamide | This compound |

| 4-Fluoro-1H-indole-5-carbaldehyde | 4-Fluoro-1H-indole-5-carbaldehyde oxime | This compound |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound is no exception, with both palladium-catalyzed and more recent organocatalytic and metal-free approaches being explored.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become a cornerstone of C-C and C-N bond formation. In the context of synthesizing this compound, palladium catalysis is particularly relevant for the cyanation of halogenated indole precursors.

Aryl halides, such as 5-bromo-4-fluoro-1H-indole, can be efficiently converted to the corresponding nitrile using a palladium catalyst in the presence of a cyanide source. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov The choice of palladium catalyst and ligand is critical for the success of these reactions. A variety of palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can be used in combination with phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands to achieve high yields and functional group tolerance. acs.orgrsc.org

Table of Palladium-Catalyzed Cyanation Conditions:

| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Zn(CN)₂ | DMF | 120 | Good |

Organocatalytic and Metal-Free Synthetic Innovations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of organocatalytic and metal-free approaches for various transformations, including nitrile synthesis.

While specific examples for the direct synthesis of this compound using these methods are still emerging, the general principles are applicable. For instance, metal-free dehydration of aldoximes to nitriles has been reported using various reagents and conditions. nih.govresearchgate.net These methods often rely on the activation of the oxime hydroxyl group to facilitate elimination.

Organocatalysis, the use of small organic molecules to catalyze reactions, also presents potential avenues. Chiral organocatalysts could, in principle, be employed to achieve enantioselective transformations on substituted indole rings, although this is less directly applicable to the synthesis of the achiral target compound itself unless a chiral intermediate is involved. The development of direct, metal-free C-H cyanation methods is an active area of research and could provide a future pathway to this compound directly from 4-fluoro-1H-indole, avoiding the need for pre-functionalized halogenated or carbonyl-containing starting materials.

Reactivity and Derivatization Studies of 4 Fluoro 1h Indole 5 Carbonitrile

Transformations of Peripheral Functional Groups

The fluorine and carbonitrile groups attached to the indole (B1671886) core are amenable to a variety of chemical modifications.

The fluorine atom at the 4-position of the indole ring is activated towards nucleophilic aromatic substitution (SNAAr) by the electron-withdrawing effect of the adjacent 5-carbonitrile group. This allows for the displacement of the fluoride ion by various nucleophiles, providing a convenient method for introducing diverse substituents at the C-4 position. For instance, reaction with amines, alcohols, and thiols under basic conditions can yield the corresponding 4-substituted indole derivatives. This reactivity is particularly useful in the construction of libraries of compounds for biological screening.

A notable application of this reaction is in the synthesis of kinase inhibitors. The displacement of the fluorine atom by substituted anilines is a key step in the preparation of potent inhibitors of various protein kinases. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product |

| Substituted anilines | K₂CO₃, DMF, heat | 4-(Arylamino)-1H-indole-5-carbonitriles |

| Alcohols/Phenols | NaH, DMF, heat | 4-Alkoxy/Aryloxy-1H-indole-5-carbonitriles |

| Thiols | NaH, DMF | 4-(Alkyl/Arylthio)-1H-indole-5-carbonitriles |

The indole nucleus is generally susceptible to oxidation, though this can sometimes lead to a mixture of products. More controlled transformations often focus on the peripheral functional groups.

The carbonitrile group can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 5-(aminomethyl)-4-fluoro-1H-indole. This transformation is valuable for introducing a flexible basic side chain. Alternatively, partial reduction to an aldehyde can be achieved using reagents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. The resulting 4-fluoro-1H-indole-5-carbaldehyde is a versatile intermediate for further synthetic manipulations.

The carbonitrile group is a versatile functional handle that can be converted into several other functionalities. nih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4-fluoro-1H-indole-5-carboxylic acid) or, under milder conditions, to a carboxamide (4-fluoro-1H-indole-5-carboxamide). These derivatives open up avenues for further derivatization, such as esterification or the formation of amide bonds.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonitrile to form ketones after aqueous workup. This allows for the introduction of a variety of alkyl or aryl groups at the C-5 position.

Regioselective Functionalization of the Indole Nucleus

The indole ring itself is an electron-rich aromatic system and readily undergoes electrophilic substitution, primarily at the C-3 position. diva-portal.orgquora.com

The C-3 position of the indole nucleus is the most nucleophilic and is the preferred site of attack for a wide range of electrophiles.

Vilsmeier-Haack Reaction: This reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group onto electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.orgresearchgate.net In the case of 4-fluoro-1H-indole-5-carbonitrile, this reaction proceeds regioselectively at the C-3 position to afford 4-fluoro-3-formyl-1H-indole-5-carbonitrile. d-nb.info This aldehyde is a key precursor for the synthesis of various biologically active compounds.

Mannich Reaction: The Mannich reaction, involving formaldehyde and a secondary amine (e.g., dimethylamine) in an acidic medium, introduces an aminomethyl group at the C-3 position. This provides a route to gramine analogs, which are themselves useful synthetic intermediates.

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, an acyl group can be introduced at the C-3 position using an acid chloride or anhydride with a Lewis acid catalyst.

The nitrogen atom of the indole ring can act as a nucleophile and is readily alkylated or acylated. youtube.com

N-Alkylation: Treatment of this compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF leads to the formation of the corresponding N-alkylated indole. nih.govmdpi.com This modification can be used to protect the indole nitrogen or to introduce specific side chains.

N-Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine, results in the formation of an N-acyl indole. The acyl group can serve as a protecting group that can be removed under basic conditions. A commonly used protecting group is the benzenesulfonyl group, which can be introduced by reacting the indole with benzenesulfonyl chloride.

Table 2: Regioselective Functionalization Reactions

| Reaction | Position | Reagents | Product Type |

| Vilsmeier-Haack | C-3 | POCl₃, DMF | 3-Formylindole |

| Mannich Reaction | C-3 | CH₂O, R₂NH, H⁺ | 3-(Dialkylaminomethyl)indole |

| N-Alkylation | N-1 | RX, Base | 1-Alkylindole |

| N-Acylation | N-1 | RCOCl, Base | 1-Acylindole |

Ortho-Metalation and C-2 Modification Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic compounds. tandfonline.comarkat-usa.org This process typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, such as an organolithium reagent, to form an organometallic intermediate that can then react with various electrophiles. tandfonline.comarkat-usa.org In the context of this compound, the N-H proton is the most acidic and would be preferentially removed by a strong base. Protection of the indole nitrogen, for instance with a removable protecting group like tert-butyloxycarbonyl (Boc) or a silicon-based group, would be a prerequisite for directed metalation on the carbocyclic ring.

Following N-protection, the fluorine atom at C-4 could potentially act as a weak directing group. However, the primary challenge would be the selective deprotonation at a specific site. The C-7 position is a plausible site for metalation, influenced by the N-protecting group and the adjacent fluorine. acs.orgnih.gov Successful C-7 lithiation would pave the way for the introduction of a wide array of electrophiles, leading to novel 7-substituted this compound derivatives.

Modification at the C-2 position of the indole nucleus is another key strategy for diversification. nih.gov The C-2 position is inherently susceptible to lithiation, particularly after N-protection. acs.org Treatment of an N-protected this compound with a strong base could lead to deprotonation at C-2, allowing for subsequent reactions with electrophiles to introduce substituents at this position. acs.org This approach provides a pathway to C-2 functionalized derivatives which are valuable precursors for more complex heterocyclic systems.

Advanced Coupling and Cyclization Reaction Chemistry

Intermolecular Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org To engage this compound in such reactions, it would first need to be converted into a suitable substrate, typically a halo- or triflate-substituted derivative. For instance, selective halogenation at the C-3 or C-7 positions would furnish the necessary electrophilic partner for cross-coupling.

A hypothetical reaction scheme could involve the iodination of N-protected this compound at the C-3 position, followed by a Suzuki-Miyaura coupling with an arylboronic acid to yield a 3-aryl-4-fluoro-1H-indole-5-carbonitrile derivative. The reaction conditions would need to be carefully optimized to accommodate the electronic nature of the substituted indole. mdpi.com Similarly, Sonogashira coupling with terminal alkynes could introduce alkynyl moieties, which are versatile handles for further transformations. mdpi.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and molecular diversity. arkat-usa.orgrsc.org Indole derivatives are frequently utilized as key components in various MCRs. tandfonline.comnih.gov For this compound, participation in MCRs would likely exploit the nucleophilicity of the C-3 position.

For example, in a Povarov-type reaction, an N-protected this compound could react with an in situ generated imine (from an aldehyde and an amine) to construct complex polycyclic frameworks. The electron-withdrawing nature of the fluorine and nitrile groups might necessitate carefully chosen reaction conditions to ensure sufficient reactivity of the indole nucleus. The development of novel MCRs involving this specific indole derivative could lead to the rapid assembly of libraries of complex molecules for biological screening. acs.org

Intramolecular Cyclization and Ring-Expansion Reactions

Intramolecular cyclization reactions are a powerful tool for the synthesis of fused heterocyclic systems. encyclopedia.pub Derivatives of this compound, appropriately functionalized with reactive groups, could serve as precursors for such transformations. For instance, introduction of a suitable tethered nucleophile and electrophile at different positions of the indole could lead to the formation of new rings upon cyclization.

A hypothetical pathway could involve the introduction of an o-alkynyl aniline (B41778) moiety at the indole nitrogen, which could then undergo an intramolecular cyclization to form a fused quinoline system. tandfonline.com Ring-expansion reactions, while less common, could also be envisioned, potentially through rearrangement of specifically designed precursors derived from this compound.

Synthesis of Novel this compound Derivatives for Research

Preparation of Heterocyclic-Substituted Indole Analogues

The synthesis of indole analogues bearing other heterocyclic motifs is of significant interest in medicinal chemistry due to the diverse biological activities of such compounds. openmedicinalchemistryjournal.com Starting from this compound, several strategies could be employed to append heterocyclic rings.

One approach would be to utilize the nitrile group at C-5 as a synthetic handle. For example, the nitrile could be converted into a tetrazole ring via reaction with an azide, a common transformation in medicinal chemistry. Alternatively, the nitrile could be reduced to an amine, which could then be used as a building block for the construction of various nitrogen-containing heterocycles. Another strategy would involve the functionalization of the indole at other positions, such as C-3 or C-7, with groups that can then be elaborated into heterocyclic rings. For instance, a 3-formyl derivative could undergo condensation reactions with binucleophiles to form fused pyrimidine or pyrazine rings.

While the specific synthetic routes for these transformations with this compound are yet to be reported, the general methodologies for indole functionalization provide a solid foundation for the future exploration of its rich and diverse chemistry.

Introduction of Diverse Side Chains and Conjugates

The strategic derivatization of the this compound scaffold is pivotal for modulating its physicochemical properties and biological activity. The indole core, along with the cyano and fluoro substituents, offers multiple avenues for chemical modification, enabling the introduction of a wide array of side chains and the synthesis of complex conjugates. Research in this area focuses on leveraging established synthetic methodologies and developing novel strategies to access a diverse chemical space.

Derivatization at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring is a common site for derivatization, allowing for the introduction of various alkyl and aryl side chains. The deprotonation of the N-H bond, typically with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates a nucleophilic indolide anion that can readily react with electrophiles.

N-Alkylation and N-Arylation:

N-alkylation introduces aliphatic chains, which can influence the lipophilicity and steric profile of the molecule. This is typically achieved by reacting the indolide anion with alkyl halides. N-arylation, on the other hand, introduces aromatic systems, which can participate in π-stacking interactions and introduce new pharmacophoric elements. While metal-catalyzed cross-coupling reactions are common for N-arylation, base-promoted SNAr reactions of fluoro- and chloroarenes have also been reported for the N-arylation of indole-5-carbonitrile, a close analog of the title compound. mdpi.com

Table 1: Representative N-Alkylation and N-Arylation Reactions of Indole Scaffolds

| Reaction | Reagents and Conditions | Product Type |

|---|

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast diversity of side chains onto the indole nucleus. To utilize these methods, a halogenated precursor of this compound is typically required. For instance, iodination at the C-3 position can be achieved using reagents like N-iodosuccinimide (NIS).

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orglibretexts.orgharvard.edu This method is widely used to introduce aryl, heteroaryl, and vinyl substituents. For a hypothetical 3-iodo-4-fluoro-1H-indole-5-carbonitrile, a Suzuki coupling could introduce a phenyl group.

Table 2: Hypothetical Suzuki-Miyaura Coupling of a 3-Iodo-4-fluoro-1H-indole-5-carbonitrile

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Iodo-4-fluoro-1H-indole-5-carbonitrile | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 4-Fluoro-3-phenyl-1H-indole-5-carbonitrile |

Heck-Mizoroki Reaction:

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for introducing alkenyl side chains.

Table 3: Hypothetical Heck Reaction of a 3-Iodo-4-fluoro-1H-indole-5-carbonitrile

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Iodo-4-fluoro-1H-indole-5-carbonitrile | Styrene | Pd(OAc)2, P(o-tolyl)3 | Et3N | DMF | 4-Fluoro-3-(2-phenylethenyl)-1H-indole-5-carbonitrile |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgrsc.orgnih.gov This reaction is the premier method for synthesizing arylalkynes.

Table 4: Hypothetical Sonogashira Coupling of a 3-Iodo-4-fluoro-1H-indole-5-carbonitrile

| Reactant 1 | Reactant 2 | Catalysts | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Iodo-4-fluoro-1H-indole-5-carbonitrile | Phenylacetylene | PdCl2(PPh3)2, CuI | Et3N | THF | 4-Fluoro-3-(2-phenylethynyl)-1H-indole-5-carbonitrile |

Modification of the Cyano Group

The cyano group at the C-5 position is a versatile functional handle that can be transformed into other functionalities, which can then be used for conjugation or to introduce further diversity.

Hydrolysis to Carboxylic Acid:

Acid- or base-catalyzed hydrolysis of the nitrile group affords the corresponding carboxylic acid. chemistrysteps.com This introduces a functional group that can be used for amide bond formation, for instance, in the synthesis of peptide conjugates.

Reduction to Amine:

The reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH4), yields a primary amine. chemistrysteps.com This amino group can serve as a nucleophile or be further derivatized.

Table 5: Transformations of the Cyano Group of this compound

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | H2SO4 (aq), heat | 4-Fluoro-1H-indole-5-carboxylic acid |

Synthesis of Conjugates

The derivatized forms of this compound can be conjugated to a variety of molecules, including peptides, to create sophisticated molecular probes or targeted therapeutics. For example, the carboxylic acid derivative can be coupled to the N-terminus of a peptide using standard peptide coupling reagents. Furthermore, fluorinated indoles serve as precursors for the synthesis of 19F-labeled proteins, which are valuable tools in structural biology. diva-portal.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 4-fluoro-1H-indole-5-carbonitrile (C₉H₅FN₂), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its intricate structure.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing adjacent proton counts.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the five protons on the indole (B1671886) scaffold. The proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet at a downfield chemical shift (e.g., >10 ppm), its exact position being sensitive to solvent and concentration. The protons on the pyrrole (B145914) ring (at positions 2 and 3) and the benzene (B151609) ring (at positions 6 and 7) would exhibit characteristic shifts and couplings. The fluorine atom at position 4 and the nitrile group at position 5 significantly influence the electronic environment of the neighboring protons, leading to predictable downfield shifts and complex coupling patterns, including coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This data is predicted based on established principles and data from analogous structures, as detailed experimental data is not widely available in peer-reviewed literature.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (N-H) | > 10.0 | br s (broad singlet) | - |

| H2 | ~ 6.6 - 6.8 | t (triplet) | J ≈ 2.5 |

| H3 | ~ 7.3 - 7.5 | t (triplet) | J ≈ 2.8 |

| H6 | ~ 7.2 - 7.4 | d (doublet) | J(H-H) ≈ 8.5 |

| H7 | ~ 7.5 - 7.7 | dd (doublet of doublets) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 |

Carbon-13 (¹³C) NMR for Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is negligible, and proton-decoupled spectra show a single peak for each unique carbon atom. udel.edu The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The carbon atom attached to the fluorine (C4) will appear as a doublet due to ¹J(C-F) coupling, a characteristic feature that confirms the position of fluorination. The carbon of the nitrile group (C≡N) typically resonates in the 115-120 ppm range. The other aromatic and pyrrole carbons can be assigned based on their chemical shifts and, in more advanced experiments, their correlation to attached protons (via HMQC or HSQC experiments).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This data is predicted based on established principles, as detailed experimental data is not widely available in peer-reviewed literature.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Key Features |

| C2 | ~ 125 | |

| C3 | ~ 103 | |

| C3a | ~ 127 | |

| C4 | ~ 155 | Doublet, large ¹J(C-F) coupling |

| C5 | ~ 95 | |

| C6 | ~ 120 | |

| C7 | ~ 112 | |

| C7a | ~ 138 | |

| CN | ~ 117 | Nitrile carbon |

Fluorine-19 (¹⁹F) NMR for Fluorine Environment and Dynamic Studies

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. chemicalbook.com It provides specific information about the chemical environment around the fluorine atom. The ¹⁹F chemical shift is highly sensitive to the local electronic structure, making it an excellent probe for studying molecular interactions and conformational changes. nih.govdiva-portal.org

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal, typically referenced against a standard like CFCl₃, provides confirmation of the aromatic fluorine's presence. colorado.edu The signal may appear as a multiplet due to coupling with nearby protons (H3 and H7), which can be confirmed with proton-coupled ¹⁹F experiments. This technique is particularly valuable for confirming the successful incorporation of fluorine into the target structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is a cornerstone technique for assessing the purity of a sample and confirming the identity of its components. d-nb.info A sample of this compound can be injected into an LC system, where it is separated from any impurities or starting materials. The eluent is then introduced into the mass spectrometer.

Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound (molecular weight 160.15 g/mol ), the expected m/z value for the protonated molecule would be approximately 161.05. moldb.comuni.lu This provides unambiguous confirmation of the compound's molecular weight. The purity of the sample is determined by the relative area of the target compound's peak in the chromatogram compared to any impurity peaks.

Table 3: Predicted LC-MS Findings for this compound (Note: Predicted values based on molecular formula and common ionization methods.)

| Parameter | Expected Finding | Purpose |

| Retention Time (t_R) | Dependent on column and mobile phase | Purity assessment |

| Ionization Mode | ESI Positive | Generation of molecular ions |

| Observed Ion | [M+H]⁺ | Confirmation of Molecular Weight |

| Predicted m/z | 161.0509 | Identity confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be used to analyze it, potentially after derivatization to increase volatility. rsc.org In this technique, the compound is vaporized and separated in a gaseous mobile phase before entering the mass spectrometer.

Using a hard ionization technique like electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions. The molecular ion peak would be observed at m/z ≈ 160. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. For this molecule, common fragmentation pathways could include the loss of HCN (from the indole ring or nitrile), or the loss of a fluorine radical, leading to fragment ions that are diagnostic of the parent structure.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation and purification of target compounds from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique in this regard.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of indole derivatives. While specific HPLC methodologies for this compound are not extensively detailed in publicly available literature, established methods for closely related indole compounds provide a robust framework.

Analytical HPLC is primarily used to determine the purity of a sample and to quantify its components. A typical analytical HPLC setup for an indole derivative would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C8 or C18), and a polar mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. For instance, a mobile phase starting with a higher proportion of water (containing a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) allows for the elution of a wide range of compounds. nih.gov

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of a pure compound. nih.gov The goal is to separate the target molecule, in this case, this compound, from any unreacted starting materials, byproducts, or other impurities. The fractions containing the pure compound are collected, and the solvent is subsequently removed to yield the purified product. The selection of volatile mobile phase additives, such as formic acid or ammonium (B1175870) acetate, is crucial in preparative HPLC to facilitate their removal during the final evaporation step.

A hypothetical HPLC method for the analysis of this compound could be based on methods developed for similar compounds like indole-3-acetic acid and its derivatives. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 20 min | 20-80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Injection Volume | 10 µL | 500 µL |

This table presents a hypothetical set of parameters and does not represent experimentally verified data for this compound.

Complementary Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, IR spectroscopy would be instrumental in confirming the presence of the key N-H, C≡N, and C-F bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Indole N-H | N-H stretch | 3400 - 3300 | Medium-Strong |

| Nitrile | C≡N stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium-Strong |

| Carbon-Fluorine | C-F stretch | 1250 - 1000 | Strong |

This table is based on typical IR absorption ranges for these functional groups and does not represent experimentally measured values for this compound.

The presence of a strong, sharp peak around 2230 cm⁻¹ would provide strong evidence for the nitrile group. spectroscopyonline.com The N-H stretch of the indole ring would be expected as a broader peak in the region of 3300-3400 cm⁻¹. researchgate.net The C-F stretch, typically strong, would appear in the fingerprint region and its exact position can be influenced by the aromatic system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the atomic positions can be determined.

While the crystal structure of this compound has not been reported in the crystallographic databases, studies on other substituted indoles provide insight into the type of data that would be obtained. acs.orgnih.gov For example, a study on 4-cyanoindole (B94445) revealed an orthorhombic crystal system with specific unit cell dimensions. acs.orgnih.gov

Table 3: Illustrative Crystallographic Data for an Indole Derivative (4-cyanoindole)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.93 |

| b (Å) | 5.99 |

| c (Å) | 8.54 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 713 |

| Z | 4 |

This data is for 4-cyanoindole and serves as an illustrative example. acs.orgnih.gov It does not represent data for this compound.

A successful X-ray crystallographic analysis of this compound would definitively confirm the connectivity of the atoms and provide valuable information about how the molecules pack in the crystal lattice, including any hydrogen bonding involving the indole N-H group and potential interactions involving the fluorine and nitrile substituents.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure of substituted indoles. rsc.org

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For indole (B1671886) and its derivatives, the MEP can reveal how substituents alter the electronic landscape. For instance, in unsubstituted indole, the region around the nitrogen atom and the pyrrole (B145914) ring is generally electron-rich. researchgate.net The introduction of an electron-withdrawing fluorine atom and a nitrile group, as in the case of 4-fluoro-1H-indole-5-carbonitrile, would be expected to significantly alter this distribution. The fluorine atom, being highly electronegative, would draw electron density towards itself, creating a region of negative potential around it. The nitrile group is also strongly electron-withdrawing and would create a positive potential region around the carbon atom of the nitrile. These features can be critical for the molecule's ability to form non-covalent interactions, such as halogen bonds. mdpi.com

Table 1: Predicted Electrostatic Potential Features of Substituted Indoles

| Feature | Predicted Location on this compound | Potential Role in Interactions |

| Negative Potential (Red) | Around the nitrogen of the indole ring and the fluorine atom. | Acceptor for hydrogen bonds and other electrostatic interactions. |

| Positive Potential (Blue) | Around the hydrogen atom attached to the indole nitrogen and the carbon of the nitrile group. | Donor for hydrogen bonds; site for nucleophilic attack. |

| Neutral Potential (Green) | Benzene (B151609) ring portion of the indole. | Site for hydrophobic and van der Waals interactions. |

This table is predictive and based on general principles of substituent effects on the electronic structure of indole.

Dipole Moment Determinations

Studies on various indole derivatives have shown that their dipole moments increase significantly upon electronic excitation, which has implications for their behavior in different solvent environments and their fluorescence properties. researchgate.net For a molecule like this compound, the strongly electronegative fluorine and nitrogen atoms, along with the polar nitrile group, would contribute to a significant ground-state dipole moment. The direction of this moment would be influenced by the vector sum of the individual bond dipoles. Theoretical calculations for related BN-substituted indoles have shown good agreement with experimental data, highlighting the reliability of these computational predictions. nih.gov

HOMO-LUMO Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For indole and its analogs, the HOMO-LUMO gap has been calculated using various theoretical levels. researchgate.net For instance, DFT calculations have been used to determine the HOMO-LUMO gaps for different pyranoindole congeners, showing how functionalization affects this energy gap. researchgate.net A study on various organic compounds, including those with structures reminiscent of substituted indoles, investigated the impact of the HOMO-LUMO gap on thermoelectric properties, finding that a smaller gap does not always lead to enhanced properties, and the alignment of frontier orbitals with the Fermi energy is crucial. acs.org In the context of this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO, and the precise effect on the gap would depend on the relative stabilization of these orbitals. A bathochromic (red) shift in the HOMO-LUMO gap has been observed computationally in a series from indole to melatonin, indicating that ring substitution affects the electronic transition energies. chemrxiv.org

Table 2: Representative Calculated HOMO-LUMO Gaps for Indole Analogs

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Indole | B3LYP/6-311+G | -2.75 | -0.13 | 2.62 | researchgate.net |

| Isoindole | B3LYP/6-311+G | -5.2 | -0.9 | 4.3 | researchgate.net |

| Indolizine | B3LYP/6-311+G** | -5.34 | -1.04 | 4.3 | researchgate.net |

Note: The values presented are for related heterocyclic systems and serve to illustrate the application of computational methods.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target, such as a protein or enzyme. These methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanisms of action at a molecular level.

Ligand-Target Binding Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then scoring them based on a force field that estimates the binding affinity.

Indole derivatives are known to inhibit a wide range of enzymes, and docking studies have been instrumental in understanding their structure-activity relationships (SAR). For example, docking studies of indole-based thiadiazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase have revealed key interactions such as hydrogen bonds and pi-pi stacking that contribute to their inhibitory activity. mdpi.com Similarly, docking has been used to study indole derivatives as inhibitors of tubulin polymerization, identifying the colchicine (B1669291) binding site as the target. nih.govnih.gov For a novel compound like this compound, docking studies could be employed to predict its binding to various targets. The fluorine atom could participate in favorable interactions with the protein, and the nitrile group could act as a hydrogen bond acceptor.

Mechanistic Insights into Molecular Recognition

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode predicted by docking and the conformational changes that may occur upon binding. MD simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy.

MD simulations have been used to study the stability of indole derivatives within the active sites of enzymes. For instance, simulations of indole derivatives in complex with DNA gyrase B have confirmed the stability of the ligand-protein complexes. researchgate.net In another study, MD simulations of C2-aroyl indoles as IDO1 inhibitors helped to understand the conformational changes that occur after inhibitor binding. frontiersin.org For this compound, MD simulations following docking could validate the predicted binding pose, assess the stability of key interactions, and provide a more detailed understanding of the molecular recognition process.

Table 3: Examples of Indole Derivatives and their Investigated Biological Targets using Molecular Docking

| Indole Derivative Class | Biological Target | Key Findings from Docking | Reference |

| Indole-based thiadiazoles | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Identification of hydrogen bonds, pi-pi interactions, and pi-sulfur interactions within the active site. | mdpi.com |

| Indole-based heterocyclic scaffolds | DNA gyrase B | The NH group of the indole and the nitrile group played an important role in inhibition. | researchgate.net |

| C3-indole derivatives | UDP-N-acetylmuramate-l-alanine ligase (MurC) and Human lanosterol (B1674476) 14α-demethylase | Interactions through hydrogen bonds and pi-stacked interactions in the active site. | frontiersin.org |

| Indole-based TMP analogues | Tubulin (Colchicine binding site) | Hydrogen bond interactions with CYS241 and LEU248, and Pi-cation interaction with LYS352. | nih.gov |

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry and molecular modeling serve as powerful tools for predicting the chemical behavior of molecules, including this compound. While comprehensive theoretical studies detailing the full reactivity map (such as frontier molecular orbital analysis or global reactivity descriptors) of this specific compound are not widely published in dedicated articles, its derivatives have been the subject of computational investigations within the context of medicinal chemistry research. These studies provide valuable insights into its reactivity and how it can be modified for specific biological applications.

Research focused on the development of serotonin (B10506) receptor ligands has utilized this compound as a key starting material. uj.edu.plgoogle.com In this work, computational methods were employed to guide the synthesis and understand the properties of more complex molecules derived from this indole core. uj.edu.pl

For instance, quantum chemical calculations using Density Functional Theory (DFT) have been applied to derivatives of this compound. uj.edu.pl A notable application of these methods was the prediction of the pKa values of imidazole-containing derivatives. uj.edu.pl The pKa is a critical parameter that governs the protonation state of a molecule at a given pH. Predicting this value is essential for understanding a potential drug molecule's behavior under physiological conditions (pH ~7.4), which in turn affects its absorption, distribution, metabolism, and target engagement. The calculations mentioned in this research utilized the B3PW91 DFT functional. uj.edu.pl

These computational investigations, while centered on derivatives, inherently inform the potential reactivity and regioselectivity of the parent this compound. The indole scaffold is known to undergo electrophilic substitution, typically at the C3 position, as this pathway maintains the aromaticity of the fused benzene ring. The presence of a fluorine atom at C4 and a nitrile group at C5, both being electron-withdrawing groups, is expected to modulate the electron density of the indole ring system and influence its reactivity towards electrophiles and nucleophiles.

Molecular docking studies, another facet of computational modeling, have also been performed on these derivatives to simulate their interaction with biological targets like the 5-HT7 serotonin receptor. uj.edu.pl Such simulations help in predicting the binding affinity and orientation of the ligand within the receptor's active site, guiding the design of more potent and selective molecules. Although these docking studies are performed on larger derivatives, the this compound core provides the fundamental scaffold that is positioned within the receptor.

Biological Activity and Medicinal Chemistry Applications

Pharmacological Target Identification and Mechanism of Action

The pharmacological profile of 4-fluoro-1H-indole-5-carbonitrile itself is not extensively characterized in publicly available research. However, its utility as a precursor in the synthesis of targeted therapeutic agents provides insight into its potential areas of biological relevance.

The serotonergic system, with its numerous receptor subtypes, is a critical target for drugs treating a wide range of central nervous system disorders. The indole (B1671886) nucleus is a common feature in many serotonin (B10506) receptor ligands.

Scientific literature reveals that this compound is a crucial starting material in the synthesis of a novel class of potent and selective 5-HT7 serotonin receptor agonists. google.com A patent describes the synthesis of imidazolyl-substituted indole derivatives, which demonstrate high affinity and selectivity for the 5-HT7 receptor, starting from this compound. google.com These resulting compounds are noted as the first-described low-basicity 5-HT7 receptor agonists and are proposed for the treatment of 5-HT7 receptor-related disorders, including those of the central nervous system. google.com The patent documentation outlines the synthesis of a derivative, 4-fluoro-3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carbonitrile, from this compound, which is then further utilized. google.com This positions this compound as a key intermediate for developing therapeutic agents that activate the 5-HT7 receptor. google.com

Table 1: Investigational Use of this compound

| Precursor Compound | Resulting Scaffold | Pharmacological Target | Implied Therapeutic Area | Reference |

|---|

A review of the available scientific literature and patent databases did not yield specific studies investigating the 5-HT1A receptor agonist activity of this compound.

No dedicated studies on the serotonin reuptake inhibition properties of this compound were identified in the searched scientific and patent literature.

While the broader class of indole derivatives has been explored for various enzyme inhibitory activities, there is no specific information in the available literature detailing the enzyme inhibition potential of this compound.

An analysis of current scientific literature and patent databases did not reveal any studies focused on the interaction of this compound with DNA-modifying enzymes.

Serotonin Receptor Modulation Studies

Therapeutic Potential of this compound Derivatives

The unique structural features of this compound have made it a valuable starting point for the development of novel therapeutic compounds. Its derivatives have been investigated for a range of medicinal applications, showing promise in several key areas of research.

Central Nervous System Disorders Research (e.g., Antidepressant Analogues)

In the realm of central nervous system (CNS) disorders, indole derivatives are actively being explored for their potential as antidepressant agents. nih.gov Research has focused on designing molecules that can interact with key neurotransmitter systems implicated in depression.

One area of investigation involves the development of derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine, which have shown affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov Compounds that can modulate both of these targets are considered promising candidates for new antidepressant drugs. nih.gov The dual action is thought to offer a more comprehensive therapeutic effect.

| Compound Type | Target(s) | Potential Application |

| 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine derivatives | Serotonin Transporter (SERT), 5-HT1A Receptor | Antidepressant |

| 1-(4-indolyl)piperazine analogues | Serotonin Transporter (SERT), 5-HT1A Receptor | Antidepressant |

| 2-(1H-indol-4-yloxy)ethylamine analogues | Serotonin Transporter (SERT), 5-HT1A Receptor | Antidepressant |

Anti-Infective Compound Development

The indole nucleus is a well-established pharmacophore in the development of anti-infective agents, and fluorinated derivatives often exhibit enhanced activity. nih.gov Derivatives of this compound have been investigated for their efficacy against a variety of pathogens, including bacteria, fungi, viruses, and parasites.

Antibacterial Investigations

Indole derivatives have demonstrated notable antibacterial and antibiofilm effects, particularly against drug-resistant strains like Acinetobacter baumannii. nih.gov While specific studies on this compound derivatives are emerging, broader research on fluorinated indoles provides a strong rationale for their investigation. For instance, 5-fluoroindole (B109304) has shown activity against extensively drug-resistant A. baumannii (XDRAB) with a minimum inhibitory concentration (MIC) of 64 µg/mL. nih.gov The antimicrobial potential of indole derivatives is also linked to their ability to inhibit bacterial efflux pumps, a key mechanism of antibiotic resistance. nih.gov

Antifungal Efficacy

The development of novel antifungal agents is a critical area of research, and indole derivatives are proving to be a valuable source of new compounds. nih.govnih.gov Studies on indole derivatives containing 1,3,4-thiadiazole (B1197879) have revealed potent antifungal activity against various plant pathogenic fungi. nih.gov For example, one such derivative, Z2, exhibited an EC50 value of 2.7 μg/mL against Botrytis cinerea, outperforming commercial fungicides. nih.gov This highlights the potential of the indole scaffold in creating effective antifungal treatments.

Antiviral Applications

The antiviral properties of indole derivatives are a significant focus of drug discovery. nih.govnih.gov Research has shown that N-cyclobutyl 4-fluoro- (B1141089) and 5-fluoroindole-3-carbonitrile derivatives are potent inhibitors of the Hepatitis C virus (HCV) replicon. nih.gov One of the most active compounds in this series, a 5-fluoroindole derivative, demonstrated an EC50 of 4 nM. nih.gov Furthermore, benzenesulfonyl fluorinated-indolecarboxamide derivatives have shown potent activity against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT), with a 4-fluoroindole (B1304775) derivative being the most potent in the series. nih.gov

| Derivative Class | Virus Targeted | Mechanism of Action | Notable Activity |

| N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitriles | Hepatitis C Virus (HCV) | Replicon Inhibition | EC50 = 4 nM (for the most active 5-fluoro derivative) |

| Benzenesulfonyl fluorinated-indolecarboxamides | HIV-1 | Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition | ED50 = 0.5 nM (in MT-4 cells for the most potent 4-fluoro derivative) |

Antimalarial and Anti-Leishmanial Research

The global health threat posed by parasitic diseases like malaria and leishmaniasis necessitates the urgent development of new and effective treatments. nih.govnih.gov Indole derivatives have been a focal point in this research. nih.gov While direct studies on this compound for these specific applications are not extensively documented in the provided results, the broader class of fluorinated and indole-based compounds has shown promise.

For leishmaniasis, various synthetic compounds inspired by indole alkaloids are under investigation due to their inhibitory properties against trypanosomatid parasites. nih.gov Research on fluoro-artemisinin derivatives has shown activity against Leishmania donovani promastigotes, though efficacy against the amastigote stage was not observed. nih.govresearchgate.net Similarly, for malaria, numerous indole-based compounds have been developed and tested for their activity against Plasmodium falciparum. nih.gov

Anticancer Drug Discovery

The indole nucleus is a common feature in many anticancer agents, attributed to its ability to interact with various biological targets implicated in cancer progression. nih.gov While direct studies on the anticancer properties of this compound are not widely published, research on structurally related compounds provides insights into its potential.

The presence of a fluorine atom at the 4-position of the indole ring can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. Fluorinated analogues of known anticancer compounds often exhibit improved activity. For instance, a study on indolyl-1,2,4-triazoles demonstrated that a 4-fluorophenyl derivative exhibited selective cytotoxicity against the PC3 prostate cancer cell line. nih.gov

The carbonitrile group at the 5-position can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active sites of target proteins. In a series of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, several compounds showed potent anticancer activities against various human cancer cell lines, including colon, lung, and breast cancer. researchgate.net

Furthermore, indole derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as epidermal growth factor receptor (EGFR), Src kinase, and Bcl-2 family proteins. nih.govresearchgate.netmdpi.com The specific electronic and steric properties conferred by the 4-fluoro and 5-carbonitrile substituents could potentially direct the molecule to effectively bind to the ATP-binding site of kinases or the hydrophobic groove of anti-apoptotic proteins.

Table 1: Examples of Anticancer Activity in Structurally Related Indole Derivatives

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| Indolyl-1,2,4-triazole (4-fluorophenyl derivative) | PC3 (Prostate) | Selective cytotoxicity (IC50 = 4 µM) | nih.gov |

| Tetrazolopyrimidine-carbonitriles (indole-substituted) | HCT-116 (Colon) | Potent cytotoxic activity | researchgate.net |

| Pyrazolinyl-Indoles | Various (NCI-60 panel) | Broad-spectrum cytotoxic activities | mdpi.com |

| Indole-based Bcl-2/Mcl-1 Inhibitors | PC-3, Jurkat, MDA-MB-231 | Antiproliferative activity | researchgate.net |

Development of Nuclear Receptor Agonists

Nuclear receptors are a class of ligand-activated transcription factors that regulate a multitude of physiological processes, making them attractive drug targets. The orphan nuclear receptor Nurr1 (Nuclear Receptor Related 1) is of particular interest due to its crucial role in the development, maintenance, and survival of dopaminergic neurons, suggesting its modulation as a potential therapeutic strategy for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

While direct modulation of Nurr1 by this compound has not been reported, studies on related indole-based compounds have shown promise. The natural dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) has been identified as an endogenous ligand for Nurr1. nih.gov Structure-activity relationship studies on DHI mimetics have revealed that substituted indoles can act as Nurr1 agonists. For example, 5-chloro-1H-indole has been identified as a Nurr1 agonist with improved properties over DHI. nih.gov This suggests that the 5-position of the indole ring is a key site for modification to achieve potent and selective Nurr1 modulation.

The 5-carbonitrile group in this compound could potentially interact with the ligand-binding domain of Nurr1, mimicking or antagonizing the effects of endogenous ligands. The development of small molecule Nurr1 modulators is an active area of research, and the unique electronic signature of the this compound scaffold makes it a candidate for investigation in this context.

Table 2: Indole Derivatives as Modulators of Nuclear Receptors

| Compound/Class | Nuclear Receptor Target | Biological Effect | Reference |

| 5,6-dihydroxyindole (DHI) | Nurr1 | Endogenous agonist | nih.gov |

| 5-chloro-1H-indole | Nurr1 | Agonist with improved properties | nih.gov |

| Statins | Nurr1 | Modulation of activity, neuroprotection | nih.gov |

| Bile Acid Derivatives | Farnesoid X Receptor (FXR) | Agonists with enhanced potency | nih.gov |

Radiopharmaceutical Development and Imaging Applications

The unique properties of the this compound structure, particularly the presence of a fluorine atom, make it an attractive scaffold for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Isotopic Labeling Strategies for Positron Emission Tomography (PET)

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy. The introduction of ¹⁸F into a biologically active molecule allows for non-invasive in vivo imaging of various physiological and pathological processes.

The this compound structure is amenable to isotopic labeling with ¹⁸F. A common strategy for introducing ¹⁸F into an aromatic ring is through nucleophilic substitution of a suitable leaving group, such as a nitro group or a trialkylammonium salt, on a precursor molecule. For the synthesis of [¹⁸F]this compound, a precursor such as 4-nitro-1H-indole-5-carbonitrile could potentially be used.

Challenges in the radiofluorination of electron-rich indole rings have been noted, sometimes requiring innovative labeling strategies. nih.gov An alternative approach is the use of prosthetic groups, where a small ¹⁸F-labeled molecule is attached to the indole scaffold. Silicon-fluoride acceptor (SiFA) chemistry is a more recent method that allows for a simple one-step ¹⁸F-labeling of biomolecules under mild conditions. youtube.com

Radioligand Synthesis for Neurotransmitter Receptor Imaging

Indole-based structures are found in many endogenous neurotransmitters, such as serotonin, and are therefore excellent starting points for the design of radioligands targeting neurotransmitter receptors. The this compound scaffold could serve as a basis for developing PET tracers for various receptors in the central nervous system.

Research has been conducted on fluoroethoxy-substituted indole-5-carbonitrile derivatives as potential PET ligands for the dopamine D4 receptor. electronicsandbooks.com Specifically, 2-[4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-ylmethyl]indole-5-carbonitrile was synthesized and showed high affinity and selectivity for the D4 receptor. This demonstrates that the indole-5-carbonitrile moiety is a viable core for developing receptor-specific radioligands.

Furthermore, fluorinated indole derivatives have been investigated for imaging other receptors, such as the cannabinoid receptor type 2 (CB2R) and serotonin receptors. nih.govnih.gov The specific substitution pattern of this compound could influence its binding affinity and selectivity for different receptor subtypes, making it a versatile platform for radioligand development.

Table 3: Examples of ¹⁸F-Labeled Indole Derivatives for PET Imaging

| Radioligand | Target | Application | Reference |

| ¹⁸F-labeled Tryptophan Derivatives | Tryptophan Metabolism | Oncology, Immunology | nih.gov |

| [¹⁸F]RM365 (Indole-2-carboxamide) | Cannabinoid Receptor Type 2 (CB2R) | Neuroinflammation | nih.gov |

| Fluoroethoxy-indole-5-carbonitriles | Dopamine D4 Receptor | Neuropsychiatric Disorders | electronicsandbooks.com |

| ¹⁸F-labeled Indole Derivatives | GABA-A Receptor | Neurological Disorders | nih.gov |

Application in Bioimaging and Fluorescent Probes

The inherent fluorescence of the indole ring system provides a foundation for the development of fluorescent probes for various biological applications. The photophysical properties of indole derivatives can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups.

pH-Sensing Capabilities and Multi-Chromism

The fluorescence of indole derivatives is often sensitive to the local environment, including pH. This property can be exploited to create fluorescent pH sensors for monitoring pH changes in living cells and subcellular compartments. The nitrogen atom in the indole ring can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the fluorescence emission spectrum.

Studies on various indole derivatives have shown that their fluorescence intensity and emission wavelength can vary significantly over a wide pH range. nih.govresearchgate.net For instance, some indole-based probes exhibit a ratiometric response to pH, where the ratio of fluorescence intensity at two different wavelengths changes with pH, allowing for more accurate and quantitative measurements. rsc.org

The combination of the electron-withdrawing nitrile group and the electronegative fluorine atom in this compound is expected to influence its photophysical properties. The potential for intramolecular charge transfer (ICT) in the excited state could lead to interesting pH-dependent fluorescence and solvatochromism (a change in color with solvent polarity). While the specific pH-sensing capabilities and multi-chromic behavior of this compound have not been explicitly detailed in the literature, the general principles governing indole fluorescence suggest that it could be a promising candidate for the development of novel fluorescent probes. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Fluorine and Cyano Substituents on Biological Potency and Selectivity

The electron-withdrawing nature of both the fluorine and cyano groups is a dominant feature of 4-fluoro-1H-indole-5-carbonitrile. Fluorine, being the most electronegative element, exerts a strong inductive effect. The cyano group is also a powerful electron-withdrawing group and can participate in hydrogen bonding as an acceptor.

Impact on Receptor Binding Affinity

The introduction of fluorine and cyano groups can significantly impact receptor binding affinity through several mechanisms. The fluorine atom can enhance binding by forming favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with receptor site residues. Its small size allows it to replace a hydrogen atom without creating significant steric hindrance.